molecular formula C7H14OS B6154102 2-(oxan-3-yl)ethane-1-thiol CAS No. 1538703-87-5

2-(oxan-3-yl)ethane-1-thiol

Cat. No.: B6154102
CAS No.: 1538703-87-5
M. Wt: 146.3
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Description

2-(oxan-3-yl)ethane-1-thiol is a chemical compound with the molecular formula C7H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-3-yl)ethane-1-thiol can be achieved through several methods:

    Via Isothiouronium Salts: This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the thiol.

    Catalytic Preparation Using Hydrogen Sulfide: This method uses hydrogen sulfide gas in the presence of a catalyst to convert an appropriate precursor into the desired thiol.

    Using Thiolacetic Acid/Thioacetates: This involves the reaction of thiolacetic acid or thioacetates with a suitable alkylating agent to produce the thiol.

    From Xanthates: Xanthates can be used as intermediates in the synthesis of thiols through their reaction with suitable nucleophiles.

    Using Sodium Thiocyanate: This method involves the reaction of sodium thiocyanate with an alkyl halide to form the thiol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Catalytic methods using hydrogen sulfide are particularly favored due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-(oxan-3-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)ethane-1-thiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(oxan-3-yl)ethanamine: Contains an amine group instead of a thiol group.

    2-(oxan-3-yl)ethanoic acid: Features a carboxylic acid group in place of the thiol group.

Uniqueness

2-(oxan-3-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with electrophilic centers, making it valuable in various chemical and biological applications.

Properties

CAS No.

1538703-87-5

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

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